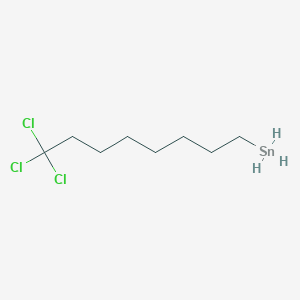![molecular formula C18H22I3N3O8 B8074716 D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-](/img/structure/B8074716.png)
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- is a complex organic compound characterized by its multiple iodine atoms and intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- typically involves multiple steps, including iodination, acylation, and amination reactions. The process begins with the iodination of a benzene derivative, followed by the introduction of acetamido and oxopropylamino groups under controlled conditions. The final step involves the coupling of the tetrahydroxyhexanoyl moiety to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process is often scaled up from laboratory methods, with adjustments made to accommodate larger volumes and ensure consistent quality.
化学反应分析
Types of Reactions
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: Halogen atoms, particularly iodine, can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to deiodinated derivatives.
科学研究应用
D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a contrast agent in imaging techniques.
Industry: Utilized in the development of specialized materials and chemical products.
作用机制
The mechanism of action of D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound’s iodine atoms play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-acetamido-2,4,6-triiodobenzoic acid
- 3-acetamido-2,4,6-triiodobenzamide
- 3-acetamido-2,4,6-triiodo-5-(2-hydroxyethylamino)benzamide
Uniqueness
Compared to similar compounds, D-Glucose, 2-[[3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoyl]amino]-2-deoxy- is unique due to its specific functional groups and molecular structure. The presence of the tetrahydroxyhexanoyl moiety and the oxopropylamino group distinguishes it from other triiodinated benzamides, potentially leading to different chemical properties and applications.
属性
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(2-oxopropylamino)-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)3-22-14-11(19)10(12(20)15(13(14)21)23-7(2)28)18(32)24-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,22,26,29-31H,3,5H2,1-2H3,(H,23,28)(H,24,32)/t8-,9+,16+,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNDXHGDOXVBDM-RFMXWLSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)NC(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CNC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)NC(=O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22I3N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
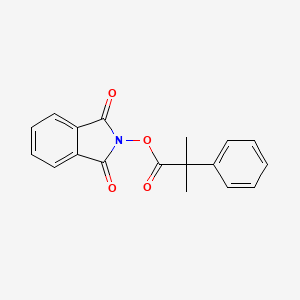
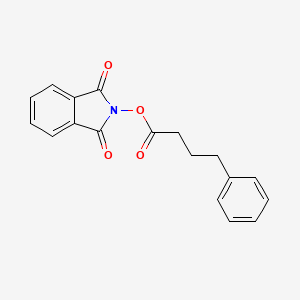
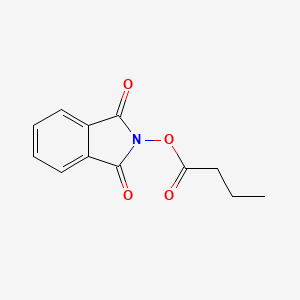
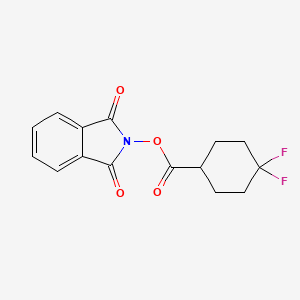
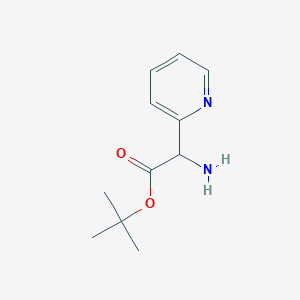
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
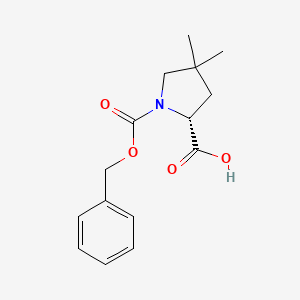
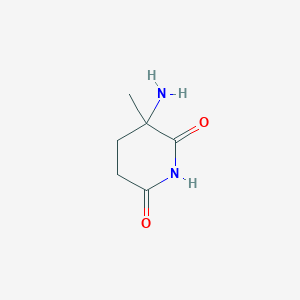
![(2R)-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid hydrochloride](/img/structure/B8074693.png)
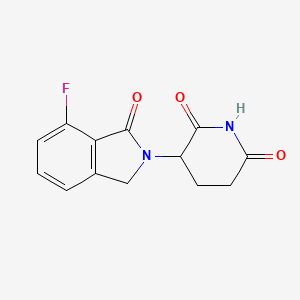
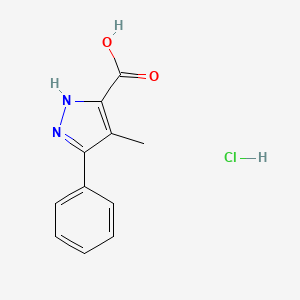
![[2-(Cbz-amino)methyl]-benzoic acid](/img/structure/B8074713.png)
